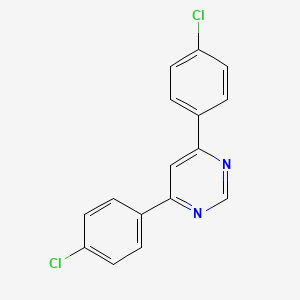

4,6-Bis(4-chlorophenyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemistry and Biology

The pyrimidine ring system is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. tandfonline.comfrontiersin.org This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.gov Consequently, pyrimidine derivatives have been extensively investigated and developed for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govijpsonline.comresearchgate.net

The introduction of halogen atoms onto the pyrimidine ring significantly influences its chemical reactivity. Halogenated pyrimidines, such as chloropyrimidines, are highly valuable intermediates in organic synthesis. The electron-withdrawing nature of halogens activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups. researchgate.netarkat-usa.org The reactivity of different positions on the pyrimidine ring generally follows the order C4(6) > C2 >> C5, making selective functionalization possible. mdpi.com This reactivity is crucial for building complex molecular architectures and is a key strategy in the synthesis of many pharmaceutical compounds. google.com For instance, the chloro groups in 4,6-dichloropyrimidine (B16783) are readily displaced, providing a versatile platform for creating diverse derivatives. mdpi.com

Diarylated pyrimidines are a class of compounds characterized by the presence of two aryl groups attached to the pyrimidine core. These systems have attracted considerable attention in scientific research, particularly in the field of drug discovery. The spatial arrangement and electronic properties of the aryl substituents can be systematically modified to fine-tune the compound's interaction with biological targets. Research has shown that 4,6-diarylpyrimidines exhibit a broad spectrum of biological activities, including antiproliferative effects against various cancer cell lines, inhibition of HIV reverse transcriptase, and antibacterial properties. nih.govnih.govijpsonline.com The specific nature and substitution pattern of the aryl rings are critical in determining the potency and selectivity of these compounds.

Historical Context of Pyrimidine Synthesis and Derivatization Relevant to 4,6-Bis(4-chlorophenyl)pyrimidine Research

The synthesis of the pyrimidine ring was first reported in the late 19th century. wikipedia.org A common and longstanding method involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine. This fundamental reaction has been adapted and refined over the years to produce a vast array of substituted pyrimidines.

For the synthesis of 4,6-diarylpyrimidines specifically, a well-established route involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325) (an α,β-unsaturated ketone). This chalcone intermediate is then cyclized with a source of the N-C-N fragment, such as guanidine (B92328), to form the 2-amino-4,6-diarylpyrimidine ring system. ijpsonline.comrasayanjournal.co.in This approach offers a versatile pathway to asymmetrically and symmetrically substituted diarylpyrimidines. Subsequent modifications, such as the deamination of the 2-amino group or the reductive dehalogenation of chloropyrimidine precursors, represent key derivatization strategies to access a wider range of analogues, including the parent 4,6-diarylpyrimidine. oregonstate.edursc.org

Structure

3D Structure

Properties

IUPAC Name |

4,6-bis(4-chlorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRMNASRDCVQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Bis 4 Chlorophenyl Pyrimidine and Its Analogues

Strategies for Constructing the 4,6-Di(chlorophenyl)pyrimidine Core

The formation of the 4,6-di(chlorophenyl)pyrimidine core can be achieved through several synthetic routes, including classical condensation reactions and modern multicomponent approaches.

Chalcone-Amidine Condensations

A prominent and widely used method for synthesizing 4,6-diarylpyrimidines is the condensation reaction between a chalcone (B49325) (1,3-diaryl-2-propen-1-one) and an amidine. ijpsonline.comresearchgate.netajol.inforesearchgate.netnih.gov This approach involves the reaction of a pre-synthesized chalcone, in this case, one bearing two 4-chlorophenyl groups, with an amidine source like guanidine (B92328) or a substituted amidine.

The synthesis of the required chalcone precursor is typically achieved through a Claisen-Schmidt condensation of 4-chloroacetophenone with 4-chlorobenzaldehyde (B46862) in the presence of a base like sodium hydroxide. ijpsonline.com The subsequent cyclocondensation of the resulting 1,3-bis(4-chlorophenyl)prop-2-en-1-one (B2597432) with an amidine, such as guanidine nitrate (B79036) or guanidine carbonate, in a suitable solvent and often under reflux conditions, yields the desired 2-amino-4,6-bis(4-chlorophenyl)pyrimidine. ijpsonline.comajol.info The reaction can be catalyzed by bases like sodium ethoxide or conducted in solvents like dimethylformamide (DMF). ijpsonline.comajol.info

| Chalcone Precursor | Amidine Source | Catalyst/Solvent | Product | Reference |

| 1,3-Bis(4-chlorophenyl)prop-2-en-1-one | Guanidine Nitrate | Sodium Ethoxide/Ethanol (B145695) | 2-Amino-4,6-bis(4-chlorophenyl)pyrimidine | ijpsonline.com |

| 1,3-Diphenylprop-2-en-1-one | Guanidine Carbonate | Dimethylformamide (DMF) | 2-Amino-4,6-diphenylpyrimidine | ajol.info |

| Substituted Chalcones | Guanidine Hydrochloride | Sodium Hydroxide | 2-Amino-4,6-disubstituted pyrimidines | ajol.info |

Multicomponent Reactions for Triaryl Pyrimidines

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like triaryl pyrimidines in a single step from simple starting materials. rsc.orgrsc.orgresearchgate.netmdpi.comresearchgate.net A notable example involves the reaction of an aromatic ketone, an aromatic aldehyde, and a nitrogen source, such as hexamethyldisilazane (B44280) (HMDS), under microwave irradiation. rsc.orgrsc.org The selectivity towards either pyridine (B92270) or pyrimidine products can be controlled by the choice of Lewis acid catalyst. rsc.orgrsc.org

For the synthesis of 2,4,6-triarylpyrimidines, a pseudo five-component reaction has been reported, involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate, catalyzed by triflic acid. mdpi.com Another approach utilizes the condensation of acetophenone (B1666503) derivatives, aldehydes, and urea (B33335) in the presence of a catalyst like sulfamic acid or a FeCl3/TMSCl system to produce 4,6-diarylpyrimidin-2(1H)-ones. researchgate.net

| Components | Catalyst/Conditions | Product Type | Reference |

| Aromatic Ketone, Aromatic Aldehyde, HMDS | Lewis Acid, Microwave | 2,4,6-Triaryl Pyrimidines | rsc.orgrsc.org |

| Methyl Aryl Ketone, Aromatic Aldehyde (2 eq.), Ammonium Acetate (2 eq.) | Triflic Acid | 2,4,6-Triaryl Pyrimidines | mdpi.com |

| Acetophenone Derivatives, Aldehydes, Urea | Sulfamic Acid or FeCl3/TMSCl | 4,6-Diarylpyrimidin-2(1H)-ones | researchgate.net |

Ring-Closing Reactions for Pyrimidine Frameworks

Ring-closing reactions represent another fundamental strategy for constructing the pyrimidine ring. These methods often involve the cyclization of a pre-formed open-chain precursor containing the necessary atoms to form the heterocyclic ring. umich.eduacs.orgclockss.orgwur.nl

One such approach is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com Variations of this method can utilize β-keto esters or unsaturated ketones as the three-carbon component. mdpi.com Another strategy involves the cyclization of N-carbamoyl-L-aspartate, a key step in the de novo biosynthesis of pyrimidines, which is catalyzed by enzymes like dihydroorotase. umich.edu Tandem aza-Wittig/electrocyclic ring closure reactions of appropriately substituted precursors also provide a pathway to fused pyrimidine systems. acs.org Furthermore, the reaction of N-alkylpyrimidinium salts with nucleophiles can lead to ring transformations, including ring opening and subsequent closure to form different pyrimidine derivatives. clockss.orgwur.nl

Functionalization and Derivatization of the 4,6-Bis(4-chlorophenyl)pyrimidine Scaffold

Once the core pyrimidine ring is synthesized, further modifications can be introduced to modulate its properties. This is often achieved through reactions that substitute the existing groups on the pyrimidine ring or the attached chlorophenyl rings.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines

Halogenated pyrimidines are valuable intermediates for further functionalization via nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.govstackexchange.comkhanacademy.orgmasterorganicchemistry.com The electron-deficient nature of the pyrimidine ring, enhanced by the presence of electron-withdrawing halogen atoms, facilitates attack by nucleophiles.

In a pyrimidine ring with multiple halogen substituents, the regioselectivity of the substitution is a key consideration. For instance, in 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position. stackexchange.com This selectivity is attributed to the higher LUMO coefficient at C4 compared to C2, making it more susceptible to nucleophilic attack. stackexchange.com The reaction of 4-chloro-6-(substituted-phenyl)pyrimidines with various amines can be used to introduce diverse amino groups at the 4-position, a common strategy in the synthesis of biologically active compounds. nih.gov These reactions can be carried out under conventional heating or with microwave assistance. nih.gov The use of green solvents like polyethylene (B3416737) glycol (PEG-400) has also been shown to be effective for these substitutions. nih.gov

| Halogenated Pyrimidine | Nucleophile | Conditions | Product | Reference |

| 2,4-Dichloropyrimidine | Amines | - | 4-Amino-2-chloropyrimidine | stackexchange.com |

| 4-Chloro-6-(substituted-phenyl)pyrimidine | Amines | Conventional heating or Microwave | 4-Amino-6-(substituted-phenyl)pyrimidine | nih.gov |

| 4-Chlorothieno[3,2-d]pyrimidine | 2-Trifluoromethylaniline | PEG-400 | N-(2-(Trifluoromethyl)phenyl)thieno[3,2-d]pyrimidin-4-amine | nih.gov |

Cross-Coupling Reactions for Aryl and Heteroaryl Substitutions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents onto the pyrimidine scaffold. nih.govresearchgate.netrsc.orgresearchgate.netnih.gov This reaction typically involves the coupling of a halogenated pyrimidine with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.

The Suzuki cross-coupling reaction allows for the site-selective arylation of polychlorinated pyrimidines. researchgate.net For example, starting with 2,4,5,6-tetrachloropyrimidine, mono-, di-, tri-, and even tetra-arylpyrimidines can be synthesized with excellent regioselectivity by carefully controlling the reaction conditions and stoichiometry of the boronic acid. researchgate.net The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl or heteroaryl boronic acids using a Pd(PPh3)4 catalyst has been employed to synthesize novel pyrimidine analogues. researchgate.net This methodology is also applicable to other nitrogen-rich heterocycles, although the presence of acidic N-H groups can sometimes inhibit the catalyst. nih.gov

| Halogenated Pyrimidine | Boronic Acid/Ester | Catalyst/Base | Product | Reference |

| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh3)2Cl2 / K2CO3 | Mono-, di-, tri-, and tetraarylpyrimidines | researchgate.net |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4 / K3PO4 | 5-(4-Bromophenyl)-4,6-diaryl/heteroaryl-pyrimidines | researchgate.net |

| 6-Chloro-pyrimidine derivatives | Arylboronic acids | Pd(PPh3)4 | 6-Aryl-pyrimidine derivatives | nih.gov |

Introduction of Diverse Functional Groups

The strategic introduction of various functional groups onto the pyrimidine scaffold is a key approach to modulate the biological and physicochemical properties of the parent compound. This allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Thioethers

Thioether functionalities can be incorporated into pyrimidine structures through several synthetic routes. A common method involves the reaction of a chloropyrimidine with a thiol in the presence of a base. For instance, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine has been synthesized and its crystal structure determined. nih.gov Another approach is the one-pot synthesis of 4-pyrimidone-2-thioethers through a base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters, which provides a convenient route to these valuable intermediates. nih.govrsc.org The resulting thioethers can be further modified, for example, by oxidation to the corresponding sulfones, which can then be displaced by other nucleophiles. arkat-usa.org

Amino Derivatives

The introduction of amino groups is a frequent strategy in the development of bioactive pyrimidine derivatives. This can be achieved by reacting a chloropyrimidine with an appropriate amine. For example, a series of 2-amino-4-chloro-pyrimidine derivatives have been synthesized using microwave-assisted methods, which often lead to shorter reaction times and higher yields. nih.gov The resulting aminopyrimidines can serve as building blocks for more complex molecules. For instance, they can be reacted with aldehydes or ketones to form Schiff bases or undergo further substitutions. ptfarm.pl The synthesis of 4-aryloxy-6-methylpyrimidin-2-amines has been accomplished by reacting 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate (B104242) with various phenols. researchgate.net

Hydrazone Derivatives

Hydrazone moieties are known to be important pharmacophores and can be readily introduced into pyrimidine systems. Typically, a pyrimidine derivative containing a hydrazine (B178648) group is reacted with an aldehyde or ketone to form the corresponding hydrazone. mdpi.comnih.govresearchgate.net For example, novel hydrazide-hydrazone derivatives have been synthesized and utilized in the preparation of various heterocyclic systems with potential antitumor activity. nih.gov The reaction conditions for hydrazone formation are generally mild, often involving refluxing in a suitable solvent like ethanol with a catalytic amount of acid. mdpi.com

Aryloxy Derivatives

Aryloxy groups can be introduced onto a pyrimidine ring via nucleophilic aromatic substitution of a halogen atom, typically chlorine, with a phenoxide. This reaction is often carried out in the presence of a base to generate the phenoxide in situ. A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives have been synthesized using this approach. nih.govacs.org The resulting aryloxy pyrimidines have been investigated for various biological activities. researchgate.netnih.govacs.org

Phosphonates

The introduction of phosphonate (B1237965) groups can significantly alter the properties of pyrimidine derivatives, for instance, by increasing their water solubility or enabling them to act as mimics of phosphate-containing biomolecules. The synthesis of pyrimidinylphosphonates can be achieved through various methods. One common approach is the Arbuzov reaction, where a halopyrimidine is reacted with a trialkyl phosphite. Another method involves the reaction of a pyrimidine derivative with phosphorus trichloride (B1173362) in the presence of a Lewis acid. The development of efficient synthetic protocols, including microwave-assisted methods, has facilitated the preparation of a range of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids. mdpi.com

Annulation and Fusing of Heterocyclic Rings to Pyrimidine Derivatives

The fusion of additional heterocyclic rings to the pyrimidine core, a process known as annulation, leads to the formation of polycyclic systems with distinct and often enhanced biological activities. nih.govnih.gov These fused systems can exhibit modified physical and chemical properties such as selectivity, lipophilicity, and solubility. nih.gov

Various strategies have been developed for the synthesis of fused pyrimidine derivatives. These often involve the use of pyrimidine-based starting materials that are already functionalized to facilitate cyclization reactions. For example, aminopyrimidine derivatives can be reacted with bifunctional reagents to construct a new ring. The use of ultrasound irradiation has been shown to be an effective technique for promoting the synthesis of pyrimidine-fused heterocycles, often resulting in shorter reaction times and higher yields compared to conventional heating methods. nih.gov Examples of fused pyrimidine systems include pyrido[3,4-d]pyrimidines and chromeno[2,3-d]pyrimidines, which have been investigated for their anti-tumor activities. nih.govekb.eg The hetero Diels-Alder reaction is another powerful tool for the construction of fused pyrimidine systems. wur.nl

Synthesis of Advanced Pyrimidine Architectures, including Dendritic Structures

The synthesis of more complex and highly organized pyrimidine-based architectures, such as dendritic structures, represents an advanced area of research. Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure. researchgate.net The incorporation of pyrimidine units into dendritic architectures can lead to materials with novel properties and applications, for example, in drug delivery or as molecular containers for hydrophobic molecules. researchgate.netmdpi.com

The synthesis of pyrimidine-containing dendrimers typically involves a stepwise, iterative approach, starting from a central core and building up successive generations of branches. This allows for precise control over the size, shape, and functionality of the final macromolecule. While the direct synthesis of dendritic structures based on this compound is not extensively documented, the general principles of dendrimer synthesis could be applied to create such advanced architectures. researchgate.net

Spectroscopic Characterization of 4,6 Bis 4 Chlorophenyl Pyrimidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4,6-Bis(4-chlorophenyl)pyrimidine and its derivatives, both ¹H NMR and ¹³C NMR have been employed to provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of pyrimidine (B1678525) derivatives provides valuable information about the protons in the molecule. For instance, in a study of N-(2-(4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl)propan-2-yl)-methanesulfonamide, the proton of the pyrimidine ring appears as a singlet at 8.49 ppm. nih.gov The aromatic protons from the phenyl and chlorophenyl rings typically appear as multiplets in the range of 7.56-8.47 ppm. nih.gov In another example, the ¹H NMR spectrum of 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a related heterocyclic system, shows aromatic protons in the range of 7.31-8.55 ppm and a characteristic NH proton signal at 12.92 ppm, which disappears upon D₂O exchange. nih.gov

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. For N-(2-(4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl)propan-2-yl)-methanesulfonamide, the carbon atoms of the pyrimidine ring (C4, C6, and C2) resonate at 162.9 ppm, 164.4 ppm, and 173.1 ppm, respectively, while the C5 carbon appears at 110.5 ppm. nih.gov The carbons of the aromatic rings show signals in the region of 127.9-136.9 ppm. nih.gov Similarly, for 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, the pyrimidine carbon signals are observed at 166.21 ppm (C=O), 154.22 ppm, and 152.33 ppm, with the aromatic carbons appearing between 121.22 and 136.00 ppm. nih.gov

| ¹H NMR Chemical Shifts (ppm) | Assignment | Reference |

| 8.49 | Pyrimidine ring proton | nih.gov |

| 7.56-8.47 | Aromatic protons | nih.gov |

| 12.92 | NH proton | nih.gov |

| ¹³C NMR Chemical Shifts (ppm) | Assignment | Reference |

| 173.1 | C2 of pyrimidine ring | nih.gov |

| 164.4 | C6 of pyrimidine ring | nih.gov |

| 162.9 | C4 of pyrimidine ring | nih.gov |

| 110.5 | C5 of pyrimidine ring | nih.gov |

| 127.9-136.9 | Aromatic carbons | nih.gov |

| 166.21 | C=O | nih.gov |

| 121.22-136.00 | Aromatic carbons | nih.gov |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.

For derivatives of 4,6-disubstituted pyrimidines, mass spectrometry has been used to confirm their structures. For instance, the mass spectrum of N-(2-(4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl)propan-2-yl)-methanesulfonamide shows a molecular ion peak [M+H]⁺ at m/z 402.0. nih.gov In another study, the HRMS (EI) of 4-(4-chlorophenyl)-5-methylpyrimidine showed a molecular ion peak at m/z 204.0450, which is very close to the calculated mass of 204.0454 for the molecular formula C₁₁H₉ClN₂. rsc.org Similarly, the mass spectrum of 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile displayed a molecular ion peak [M]⁺ at m/z 357 (16%). nih.gov

| Compound | Ionization | m/z (Observed) | m/z (Calculated) | Formula | Reference |

| N-(2-(4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl)propan-2-yl)-methanesulfonamide | ESI | 402.0 [M+H]⁺ | - | C₂₀H₂₀ClN₃O₂S | nih.gov |

| 4-(4-chlorophenyl)-5-methylpyrimidine | EI | 204.0450 | 204.0454 | C₁₁H₉ClN₂ | rsc.org |

| 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | EI | 357 | - | C₂₂H₁₃ClN₂O | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

In the case of 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a related compound, the IR spectrum shows characteristic absorption bands. A band at 3142 cm⁻¹ is attributed to the N-H stretching vibration, a sharp band at 2219 cm⁻¹ corresponds to the C≡N stretching of the carbonitrile group, and a strong absorption at 1649 cm⁻¹ is assigned to the C=O stretching of the pyridone ring. nih.gov For a thioxo derivative, 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, the IR spectrum displays a band at 3122 cm⁻¹ for N-H stretching, 2224 cm⁻¹ for C≡N stretching, and 1233 cm⁻¹ for C=S stretching. nih.gov

| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |

| 3142 | N-H stretch | 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | nih.gov |

| 2219 | C≡N stretch | 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | nih.gov |

| 1649 | C=O stretch | 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | nih.gov |

| 3122 | N-H stretch | 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | nih.gov |

| 2224 | C≡N stretch | 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | nih.gov |

| 1233 | C=S stretch | 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectra of pyrimidine derivatives are influenced by the substituents on the pyrimidine ring. In a study of 4,6-dihydrazone pyrimidine derivatives, the compounds were found to bind to DNA, and this interaction was studied using UV-Vis absorption titration. mdpi.com The stock solution of CT-DNA was determined by its absorbance at 260 nm. mdpi.com The binding of the pyrimidine derivatives to DNA was monitored by recording the UV-Vis absorption spectra in the range of 200–400 nm. mdpi.com For some pyrimidine-based compounds, intramolecular charge transfer (ICT) transitions are observed, which can be influenced by the electron-donating or -accepting nature of the substituents. acs.org

X-ray Crystallography for Solid-State Structural Determination

While specific X-ray crystallographic data for this compound was not found in the provided search results, related structures have been elucidated. For example, the crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol (B129727) disolvate revealed a distorted pseudooctahedral coordination environment around the nickel ion. nih.gov In another case, the crystal structures of 4-chloro-2-(phenylselanyl)pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine have been determined, providing detailed structural parameters. researchgate.net These studies highlight the utility of X-ray crystallography in confirming the connectivity and stereochemistry of complex heterocyclic molecules.

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Thermogravimetric - DTG)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermogravimetric (DTG) analysis, are used to study the thermal stability and decomposition behavior of materials.

The thermal behavior of metal complexes of 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has been investigated. researchgate.netresearchgate.net TGA and DTG analyses were performed under a nitrogen atmosphere from ambient temperature up to 800 °C. researchgate.netresearchgate.net The TGA curve for the free ligand, 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, showed its decomposition pattern. researchgate.net The thermal stability of the corresponding metal complexes was also evaluated, providing insights into the coordination of the ligand to the metal ions. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of 4,6 Bis 4 Chlorophenyl Pyrimidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical compounds. For pyrimidine (B1678525) derivatives, DFT calculations have been instrumental in elucidating their electronic structure, reactivity, and spectroscopic properties.

Elucidation of Electronic Structures (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of molecules are fundamentally governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electron-donating or -accepting capacity. researchgate.netemerginginvestigators.org

Table 1: Theoretical Electronic Properties of Pyrimidine Derivatives

| Compound/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate | DFT/B3LYP/6-311++G(d,p) | - | - | 3.605 |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | DFT/B3LYP/6-31G** | - | - | Small gap indicates reactivity nih.gov |

Note: Specific HOMO-LUMO values for 4,6-Bis(4-chlorophenyl)pyrimidine were not available in the searched literature. The table presents data for structurally related compounds to illustrate the application of these calculations.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For various pyrimidine derivatives, MEP analysis has successfully identified the reactive sites. mdpi.comresearchgate.net For example, in 5,5′-((4-chlorophenyl)methylene)bis(1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione), MEP analysis helped in determining the nucleophilic and electrophilic reactive sites within the molecule. researchgate.net Similarly, studies on other heterocyclic systems have demonstrated that MEP topology can effectively probe molecular structure, bonding, and reactivity patterns. mdpi.com The electron-rich regions, often associated with lone pairs and π-bonds, are identified as minima in the MEP, while electron-deficient regions are characterized by positive potential. mdpi.com

Prediction and Correlation with Experimental Spectroscopic Data

DFT calculations are widely used to predict and correlate with experimental spectroscopic data, including FT-IR, NMR, and UV-Vis spectra. This correlation provides a robust validation of the computational model and aids in the accurate assignment of spectral features.

For several pyrimidine derivatives, theoretical calculations have shown good agreement with experimental spectroscopic results. researchgate.net For instance, in the study of certain pyridinyl and pyrimidinyl phosphonates, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute UV-Vis spectra, which showed good agreement with the observed spectra. Similarly, for 5,5′-((4‐chlorophenyl)methylene)bis(1,3‐dimethyl‐6‐(methylamino)pyrimidine‐2,4(1H,3H)‐dione), computational analyses were performed to support experimental FT-IR, ¹H-NMR, ¹³C-NMR, and UV-Vis spectroscopic data. researchgate.net Time-Dependent DFT (TD-DFT) is often employed for the theoretical calculation of electronic absorption spectra. researchgate.net

Theoretical Insights into Metal-Ligand Binding Energetics

DFT calculations can provide valuable insights into the energetics of metal-ligand binding, which is crucial for understanding the coordination chemistry of compounds like this compound. These calculations can help predict the preferred binding sites, coordination modes, and stability of metal complexes.

A study on the metal complexes of 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a structurally related compound, utilized DFT to compute the influence of different cations on the ligand's properties. researchgate.net The calculations revealed that the charge density was significantly built up on the oxygen and nitrogen atoms, indicating their potential as coordinating sites. researchgate.net Such theoretical investigations are instrumental in designing and understanding the properties of novel metal-based compounds.

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. This method is extensively used in drug discovery and design to understand the binding mechanisms and predict the binding affinity of a molecule to a biological target.

Analysis of Binding Modes and Affinities with Enzyme Active Sites

Molecular docking studies have been employed to investigate the interaction of pyrimidine derivatives with various enzyme active sites. These studies provide detailed information about the binding modes, key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and the binding affinity, often expressed as a docking score.

For example, various pyrimidine derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) to evaluate their anti-inflammatory potential. researchgate.net In a study on pyrazolo[1,5-a]pyrimidines, molecular docking was used to investigate their binding within the active sites of cyclin-dependent kinases (CDK2 and CDK9), revealing binding patterns comparable to known inhibitors. tpcj.org Similarly, docking studies of pyrrolo[2,3-d]pyrimidine derivatives with protein kinase receptors have provided insights into their potential anticancer effects. nih.gov These simulations are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide |

| 5,5′-((4-chlorophenyl)methylene)bis(1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione) |

| 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate |

| 5-Acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

Exploration of DNA Interaction Mechanisms

Computational studies, particularly molecular docking, are instrumental in elucidating the potential binding modes of pyrimidine derivatives with DNA. While direct studies on this compound are not extensively documented, research on structurally related pyrimidine compounds provides a framework for understanding these interactions.

Studies on hybrid 4,6-dihydrazone pyrimidine derivatives have explored their interaction with calf thymus DNA (CT-DNA) using both spectroscopic methods and molecular docking. mdpi.com These investigations suggest that pyrimidine-based molecules can bind to DNA through non-covalent interactions, such as groove binding and partial intercalation. In molecular docking simulations with DNA (PDB ID: 1D18), it was observed that the pyrimidine core could insert between the base pairs, while other parts of the molecule extend into the DNA grooves. mdpi.com

The binding affinity is quantified by the binding constant (Kb). For some dihydrazone pyrimidine derivatives, Kb values have been calculated to be in the range of 106 M−1, indicating a strong affinity for DNA. mdpi.com This falls within the typical range for intercalative binding. mdpi.com

For this compound, a hypothetical docking model would likely show the planar pyrimidine ring and the two phenyl rings interacting with the DNA base pairs. The key interactions stabilizing such a complex would include:

π-π Stacking: The aromatic pyrimidine and chlorophenyl rings could stack with the DNA base pairs.

Hydrophobic Interactions: The nonpolar surfaces of the molecule could interact favorably with the hydrophobic regions of the DNA grooves.

Hydrogen Bonding: Although the parent this compound lacks traditional hydrogen bond donors, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

The following table summarizes typical findings from DNA binding studies of related pyrimidine compounds.

| Compound Class | DNA Target | Method | Key Findings | Binding Constant (Kb) | Reference |

| 4,6-Dihydrazone Pyrimidines | CT-DNA | UV/Vis, CD Spectroscopy, Molecular Docking | Groove binding and partial intercalation | 4.44 - 4.59 x 106 M-1 | mdpi.com |

| Copper(I) Complexes with Azo-hydrazo Ligands | Wheat DNA | UV-Absorption Spectroscopy | Intercalated binding mode for the metal complexes | Not Specified | nih.gov |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations provide critical information on the stability of a ligand-protein or ligand-DNA complex, the flexibility of the ligand and its target, and the energetic contributions of various interactions.

Several studies on 4,6-diarylpyrimidine derivatives have employed MD simulations to validate molecular docking results and assess the dynamic behavior of the ligand-receptor complexes. tandfonline.comrsc.org For instance, MD simulations have been used to confirm the stability of 2-amino-4,6-diarylpyrimidines bound to enzymes like ABL1 tyrosine kinase and α-glucosidase. tandfonline.comrsc.org These simulations typically run for nanoseconds and analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time to confirm that the ligand remains stably bound in the active site. tandfonline.com

The application of MD simulations to a this compound complex (e.g., with a protein kinase or DNA) would involve several key steps:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: The system's trajectory is calculated by solving Newton's equations of motion for a set period.

Analysis: The resulting trajectory is analyzed to understand the complex's stability and the dynamics of the interactions. Key metrics include:

RMSF: To identify the flexibility of different regions of the protein and ligand.

Interaction Energy: To calculate the binding free energy, often using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), which helps to quantify the strength of the interaction. tandfonline.com

Studies on other diarylpyrimidines have shown that electrostatic and van der Waals interactions are the primary forces contributing to the stability of the complexes. tandfonline.com For this compound, the chlorine atoms would contribute significantly to these interactions.

The table below outlines parameters and findings from MD simulations of related pyrimidine compounds.

| Compound Class | Target | Simulation Time | Key Findings | Reference |

| 2-Amino-4,6-diarylpyrimidine | α-Glucosidase | Not Specified | Confirmed stability of the protein-ligand complex and binding affinity. | tandfonline.com |

| 2-Amino-4,6-diarylpyrimidine | ABL1 Tyrosine Kinase | Not Specified | Confirmed stability of enzyme-ligand complexes. | rsc.org |

| Diarylpyrimidines | HIV-1 Reverse Transcriptase | Not Specified | Analysis of RMSD, RMSF, and binding free energy demonstrated complex stability. | tandfonline.com |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK2/4/6 | Not Specified | Validated docking results and identified crucial polar and nonpolar interactions. | nih.gov |

Computational Approaches in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are integral to modern SAR, providing quantitative and qualitative models that guide the optimization of lead compounds. For the 4,6-diarylpyrimidine class, computational SAR studies often involve molecular docking and Quantitative Structure-Activity Relationship (QSAR) models.

Research on various 4,6-diarylpyrimidine series has established clear SAR trends. The nature and substitution pattern of the aryl rings at the C4 and C6 positions are critical determinants of activity and selectivity. nih.govnih.gov For example, in a series of 2-amino-4,6-diarylpyrimidines designed as α-glucosidase inhibitors, the presence and position of electron-withdrawing or electron-donating groups on the phenyl rings significantly impacted the inhibitory potency (IC50 values). tandfonline.comtandfonline.com

In the case of this compound, the key structural features for SAR analysis are:

The Pyrimidine Core: Acts as a central scaffold.

The Two Aryl Groups: Their orientation and substitution are crucial.

The 'para'-Chloro Substituents: These electron-withdrawing groups influence the electronic properties of the phenyl rings and can participate in halogen bonding or other specific interactions within a binding pocket.

Molecular docking is a primary computational tool in SAR. By docking a series of related compounds into a target's active site, researchers can rationalize observed activity trends. For instance, docking studies on 4,6-diaryl-substituted pyrimidines against phosphoinositide 3-kinases (PI3Ks) revealed that these compounds could achieve high binding affinities, suggesting their potential as anticancer agents. nih.gov Similarly, studies on 2,4-disubstituted pyrimidines showed that steric and electronic properties at both the C2 and C4 positions were sensitive to cholinesterase inhibition. nih.gov

QSAR models provide a mathematical correlation between the chemical structures and their biological activities. For a series of 2-amino-4,6-diarylpyrimidines, a QSAR investigation produced a model with a high correlation coefficient (R² > 0.99), indicating a strong predictive ability based on the structural features of the compounds. tandfonline.com

The table below summarizes SAR findings for related pyrimidine scaffolds, highlighting the importance of substitutions.

| Compound Series | Target | Key SAR Findings | Computational Method | Reference |

| 2-Amino-4,6-diarylpyrimidines | α-Glucosidase | Substituents on aryl rings are crucial for inhibitory activity. | Molecular Docking, QSAR | tandfonline.com |

| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | A1 Adenosine Receptor | Aromatic residues at C4 and C6 influence selectivity; methylation of 2-amino group is key. | Free Energy Perturbation Simulations | nih.govnih.gov |

| 4,6-Diaryl-substituted Pyrimidines | PI3Kγ | Compounds showed high binding affinity, suggesting potential as anticancer leads. | Molecular Docking | nih.gov |

| 2,4-Disubstituted Pyrimidines | Cholinesterases | Steric and electronic properties at C2 and C4 positions influence inhibition. | Not Specified | nih.gov |

Biological Activity and Mechanistic Insights of 4,6 Bis 4 Chlorophenyl Pyrimidine Analogues

Enzyme Inhibition Studies

Urease Inhibitory Activity and Kinetic Mechanisms (e.g., Noncompetitive Inhibition)

Urease, a nickel-containing metalloenzyme, plays a crucial role in the pathogenesis of infections caused by Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. The inhibition of this enzyme is a key strategy in the management of these infections. Diaryl pyrimidine (B1678525) derivatives have been investigated for their potential as urease inhibitors. scbt.com

Kinetic studies on related dihydropyrimidine (B8664642) analogues have suggested a mixed-type inhibition profile. These compounds are thought to interact with both the active site residues and the nickel center of the urease enzyme. nih.gov The binding is often stabilized by non-covalent interactions such as hydrogen bonds and hydrophobic contacts. nih.gov The nature and position of substituents on the phenyl rings can significantly influence the inhibitory potency. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance the urease inhibitory activity of some pyrimidine derivatives. nih.gov

While specific kinetic data for 4,6-bis(4-chlorophenyl)pyrimidine is not extensively detailed in the reviewed literature, the general findings for diaryl pyrimidines suggest that this class of compounds holds promise as urease inhibitors. Further research, including detailed kinetic analysis and molecular docking studies, would be beneficial to elucidate the precise mechanism of inhibition for this compound.

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia, a critical aspect in the management of type 2 diabetes. researchgate.net A series of 2-amino-4,6-diarylpyrimidine derivatives have been identified as potent inhibitors of α-glucosidase. selleckchem.com

These compounds have demonstrated significant inhibitory activity, with some analogues exhibiting IC₅₀ values in the sub-micromolar range, surpassing the potency of the standard drug, rutin. selleckchem.com Kinetic analyses have revealed that these pyrimidine derivatives typically act as reversible, mixed-type inhibitors of α-glucosidase. selleckchem.com This suggests that they can bind to both the free enzyme and the enzyme-substrate complex, at a site distinct from the active site, thereby impeding the catalytic process.

The following table summarizes the α-glucosidase inhibitory activity of a representative 4,6-diarylpyrimidine analogue:

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Standard (Rutin) IC₅₀ (µM) |

| 4,6-diarylpyrimidine derivative | 0.087 ± 0.01 | 0.189 ± 0.02 | 0.192 ± 0.02 (α-glucosidase) |

Data sourced from a study on 2-amino-4,6-diarylpyrimidine derivatives. selleckchem.com

Molecular docking studies have further illuminated the binding interactions, showing that these inhibitors can fit into the active sites of both α-glucosidase and α-amylase. selleckchem.com The structure-activity relationship indicates that the nature of the substituents on the aryl rings plays a crucial role in determining the inhibitory potency.

Receptor for Advanced Glycation End Products (RAGE) Inhibition

The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor of the immunoglobulin superfamily that is implicated in the pathogenesis of various diseases, including diabetic complications, inflammation, and neurodegenerative disorders. The interaction of RAGE with its ligands, such as advanced glycation end products (AGEs) and amyloid-beta peptide (Aβ), triggers a cascade of downstream signaling events that contribute to cellular dysfunction.

A novel series of 4,6-disubstituted 2-aminopyrimidines has been identified as inhibitors of RAGE. Surface plasmon resonance (SPR) studies have confirmed that these inhibitors directly bind to the RAGE V-domain, which is the primary ligand-binding site. Notably, this compound analogues have been shown to effectively inhibit the RAGE-Aβ interaction and subsequent NF-κB signaling in cellular models.

The binding mode of these pyrimidine analogues to the RAGE V-domain has been predicted through molecular modeling, providing insights into the structural requirements for potent inhibition. The pyrimidine core and the two 4-chlorophenyl rings are crucial for establishing the necessary interactions within the binding pocket of the RAGE V-domain.

Protein Kinase B Beta (PKBβ/AKT2) Inhibitory Activity

Protein Kinase B Beta (PKBβ), also known as AKT2, is a serine/threonine-specific protein kinase that plays a central role in cellular signaling pathways governing cell growth, proliferation, survival, and metabolism. scbt.com Dysregulation of AKT2 signaling is frequently observed in various cancers, making it an attractive target for therapeutic intervention.

While direct studies on this compound are limited, research on related heterocyclic structures containing a 4-chlorophenyl moiety has demonstrated inhibitory activity against PKBβ/AKT2. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized, and one derivative, compound 4j , was identified as a low micromolar inhibitor of PKBβ/AKT2. selleckchem.com

In vitro kinase assays revealed that compound 4j exhibited significant inhibitory activity against PKBβ/AKT2 with an IC₅₀ of 12 µM. selleckchem.com This compound also demonstrated inhibitory effects against the closely related AKT1 isoform with an IC₅₀ of 14 µM. selleckchem.com These findings suggest that the 4-chlorophenyl substituent can contribute to the binding and inhibition of AKT kinases. Further investigation into pyrimidine-based analogues is warranted to explore their potential as selective PKBβ/AKT2 inhibitors.

| Compound | Target Kinase | IC₅₀ (µM) |

| 4j (N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole) | PKBβ/AKT2 | 12 |

| 4j (N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole) | AKT1 | 14 |

Data from a study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. selleckchem.com

Cyclooxygenase (COX) Isoenzyme Inhibition

Cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Pyrimidine derivatives have been investigated as a scaffold for the development of selective COX-2 inhibitors. Certain pyrimidine derivatives have demonstrated a higher affinity for the COX-2 isoform over COX-1 in in vitro assays. The inhibitory potency of these compounds against COX-2 has been found to be comparable to that of the established COX-2 preferential drug, meloxicam.

The selectivity for COX-2 is often attributed to the larger and more accommodating binding pocket of the COX-2 active site compared to that of COX-1. The diaryl substitution pattern on the pyrimidine core is a common feature in many selective COX-2 inhibitors, allowing for optimal interactions within the active site.

Antimicrobial Research

The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents. Pyrimidine-based compounds have a long history in medicinal chemistry and have been explored for their potential as antimicrobial agents.

Several studies have reported the synthesis and evaluation of 2,4,6-trisubstituted pyrimidines, including those bearing a p-chlorophenyl group, for their antimicrobial activity. These compounds have been tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

The results from these studies indicate that certain pyrimidine derivatives exhibit good antibacterial effects, in some cases superior to standard antibiotics. The presence of an imino or thioxo group at the 2-position of the pyrimidine ring, in conjunction with a 4-chlorophenyl substituent, has been associated with enhanced antibacterial activity. Furthermore, some pyrimidine derivatives have shown promising antifungal activity, particularly against Candida albicans.

The antimicrobial activity of these compounds is influenced by the nature of the substituents at the 2, 4, and 6 positions of the pyrimidine ring, highlighting the importance of structure-activity relationship studies in the design of more potent antimicrobial pyrimidines.

Antibacterial Activity Spectrum

Derivatives of 4,6-disubstituted pyrimidine-2-one have been synthesized and evaluated for their antibacterial properties. derpharmachemica.com While detailed studies against specific resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) for the exact this compound scaffold are not extensively detailed in the provided results, the broader class of chlorophenyl-containing heterocyclic compounds has shown promise. For instance, certain pyrrolo[1,2-a] researchgate.netnih.govbenzodiazepine derivatives with a chlorophenyl group have demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. nih.gov One such derivative, SM-5, exhibited a minimum inhibitory concentration (MIC) of 7.81 µg/mL against Staphylococcus strains. nih.gov Molecular docking studies of SM-5 suggested that its mechanism of action involves the inhibition of cell wall biosynthesis proteins, with a high binding affinity for penicillin-binding protein 2a (PBP2a). nih.gov This highlights the potential for chlorophenyl-containing compounds to combat resistant bacteria. Further research is needed to specifically determine the efficacy of this compound analogues against MRSA and VRE.

Antifungal Efficacy

The antifungal properties of pyrimidine derivatives have been a subject of considerable investigation. nih.gov A variety of pyrimidine derivatives have been synthesized and shown to possess fungicidal activities against several phytopathogenic fungi. nih.gov For example, certain synthesized pyrimidine derivatives exhibited good activity (over 50% inhibition) against Rhizoctonia solani (RS). nih.gov The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the pyrimidine ring play a crucial role in their antifungal potency. nih.gov Additionally, 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives have been shown to have very good antifungal activity against pathogenic fungi such as Aspergillus and Candida species. nih.gov While these studies are on related heterocyclic structures, they underscore the potential of incorporating a 4-chlorophenyl group to enhance antifungal efficacy. Specific studies on the antifungal spectrum of this compound are necessary to fully elucidate its potential in this area.

Antiviral Studies

Pyrimidine derivatives are known to possess a broad range of antiviral activities against various viruses, including influenza virus, respiratory syncytial virus, and human immunodeficiency virus (HIV). nih.govnih.gov Research on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which share the 4-chlorophenyl moiety, has demonstrated antiviral activity against the tobacco mosaic virus (TMV). researchgate.netmdpi.com Specifically, compounds 7b and 7i from this series showed notable TMV inhibition. researchgate.netmdpi.com The exploration of pyrimidine derivatives as antiviral agents is an active field, with numerous patents filed for their application against a wide array of viral pathogens. nih.gov However, specific antiviral studies focusing on this compound were not prominent in the search results, indicating a potential area for future research.

Antitumor and Anticancer Investigations

The anticancer properties of pyrimidine derivatives have been extensively studied, with many analogues showing potent activity against various cancer cell lines.

In Vitro Cytotoxicity and Cell Growth Inhibition against Cancer Cell Lines

Analogues of 4,6-disubstituted pyrimidines have demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines. For instance, various pyrido[2,3-d]pyrimidine (B1209978) derivatives have been evaluated for their anticancer activity against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung cancer). researchgate.net Similarly, other pyrimidine derivatives have been tested against HCT-116 (colon cancer) and PC-3 (prostate cancer) cell lines. ekb.eg

In one study, novel camphor-based pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity. rsc.org Compound 3f from this series exhibited strong anti-tumor activity against MDA-MB-231 (breast cancer), RPMI-8226 (leukemia), and A549 (lung cancer) cell lines, with lower cytotoxicity to normal GES-1 cells. rsc.org Another study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates showed that compound 2 had the best antiproliferative effect against the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov

The table below summarizes the cytotoxic activity of some pyrimidine analogues against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine (4c ) | MCF-7 | 7.70 | researchgate.net |

| Pyrido[2,3-d]pyrimidine (6a ) | MCF-7 | 7.54 | researchgate.net |

| Camphor-based pyrimidine (3f ) | MDA-MB-231 | Not specified | rsc.org |

| 4-Amino-thieno[2,3-d]pyrimidine (2 ) | MCF-7 | 0.013 | nih.gov |

| 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 | 1.95 | semanticscholar.org |

Molecular Mechanisms of Action: DNA Binding and Alkylation

The anticancer activity of some pyrimidine derivatives is attributed to their ability to interact with DNA. The structure of the pyrimidine-pyrimidone (6-4) photoproduct (6-4PP), a form of UV-induced DNA damage, and its recognition by the nucleotide excision repair (NER) complex has been studied. nih.gov This research provides insight into how pyrimidine-containing lesions in DNA are recognized and repaired, which can be relevant to the mechanism of action of pyrimidine-based anticancer drugs that target DNA. While direct evidence for DNA binding and alkylation by this compound was not found, the general ability of pyrimidine structures to interact with DNA is a known mechanism for some anticancer agents.

Induction of Apoptosis in Cancer Cells

A significant mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Several studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells. For example, a novel binuclear Pt(III) compound containing a 2-mercaptopyrimidine (B73435) ligand was shown to induce apoptosis in HeLa and CH1 tumor cell lines. nih.gov

Meriolin derivatives, which are synthetic hybrids containing a pyrimidine moiety, have been shown to be potent inducers of apoptosis in leukemia and lymphoma cells. mdpi.com These compounds activate caspases, key enzymes in the apoptotic pathway, and induce apoptosis through the intrinsic mitochondrial death pathway. mdpi.com Furthermore, novel camphor-based pyrimidine derivatives were found to induce apoptosis in MDA-MB-231 breast cancer cells in a dose-dependent manner. rsc.org This was associated with a loss of mitochondrial membrane potential and an increase in cellular reactive oxygen species (ROS), indicating that the cytotoxic activity is mediated by a ROS-mediated mitochondrial apoptosis pathway. rsc.org The induction of apoptosis was further confirmed by the increased expression of pro-apoptotic proteins like Bax and cytochrome C, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Studies on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives also demonstrated their ability to induce apoptosis and cause cell cycle arrest in human breast cancer cell line MCF-7. nih.gov

Cell Cycle Perturbations and Arrest (e.g., G2/M Phase)

Analogues of this compound have been identified as potent disruptors of the cell cycle, a fundamental process in cell proliferation. The disruption of microtubule dynamics by these compounds can lead to cell cycle arrest, particularly in the G2/M phase, and the formation of abnormal mitotic spindles. researchgate.net This interference with mitosis is a key strategy in cancer chemotherapy. researchgate.net

Studies on novel 4,6-pyrimidine analogues have demonstrated their ability to induce G2/M phase cell cycle arrest in a concentration-dependent manner. researchgate.net For instance, compound 13k , a pyrimidine analogue, was found to cause a significant accumulation of HeLa cells in the G2/M phase. researchgate.net This arrest is often a precursor to apoptosis, or programmed cell death. The mechanism frequently involves the upregulation of key regulatory proteins. In various cancer cell lines, treatment with related compounds has led to an increase in the expression of proteins such as p21, p53, and 14-3-3σ, which are crucial for cell cycle control. medsci.org Other studies have noted a decrease in the levels of cyclin B1 and cdc2, proteins that form a complex essential for the cell to progress through the G2/M checkpoint. researchgate.netfrontiersin.orgwjarr.com

Inhibition of β-Tubulin Polymerization

The primary mechanism by which many pyrimidine analogues induce cell cycle arrest is through the inhibition of tubulin polymerization. researchgate.net Tubulin is a protein that assembles into microtubules, which are critical components of the cellular cytoskeleton and the mitotic spindle required for cell division. mdpi.com Inhibiting tubulin polymerization disrupts these structures, leading to antimitotic effects. nih.gov

Specifically, novel 4,6-pyrimidine analogues have been designed and synthesized as potent colchicine (B1669291) binding site inhibitors (CBSIs). researchgate.netnih.gov The colchicine binding site is a key pocket on the β-tubulin subunit where inhibitors can bind and prevent the assembly of tubulin dimers into microtubules. nih.govnih.gov The co-crystal structure of one highly potent 4,6-pyrimidine analogue, 17j , in a complex with tubulin confirmed its binding mode at the colchicine site. researchgate.netnih.gov This compound demonstrated remarkable antiproliferative activity against a panel of human cancer cell lines, with IC₅₀ values in the low nanomolar range. researchgate.netnih.gov

| Cancer Cell Line | IC₅₀ (nM) |

|---|---|

| A549 (Lung) | 1.1 |

| HeLa (Cervical) | 1.5 |

| MCF-7 (Breast) | 4.4 |

| K562 (Leukemia) | 1.9 |

| HCT-116 (Colon) | 1.4 |

| PC-3 (Prostate) | 1.8 |

Dual Epidermal Growth Factor Receptor (EGFR) / Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

In addition to targeting the cytoskeleton, certain 4,6-diaryl-pyrimidine analogues have been developed as dual inhibitors of key protein tyrosine kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Both EGFR and VEGFR-2 are critical signaling proteins that are often overexpressed in various cancers, promoting tumor growth, metastasis, and angiogenesis (the formation of new blood vessels). nih.govrsc.org

The simultaneous inhibition of both EGFR and VEGFR-2 is a promising cancer therapy strategy because their signaling pathways are interconnected. nih.gov Targeting both can lead to a synergistic antitumor effect and potentially overcome resistance mechanisms that arise from single-target therapies. nih.gov A series of novel 4,6-diaryl-pyrimidines demonstrated potent antiproliferative activity across numerous cancer cell lines. nih.gov Among these, compounds 22 and 29 were identified as potent dual inhibitors of both EGFR and VEGFR-2. nih.gov

| Compound | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | MCF-7 GI₅₀ (µM) |

|---|---|---|---|

| 22 | 0.14 | 0.21 | 0.022 |

| 29 | 0.18 | 0.25 | 0.024 |

Anti-Inflammatory Activities

The pyrimidine scaffold is a core structure in several clinically approved anti-inflammatory drugs. nih.gov Derivatives of pyrimidine have been shown to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. nih.govrsc.org These mediators include prostaglandin (B15479496) E₂, nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), as well as various cytokines and chemokines. nih.gov

Research into various pyrimidine derivatives has confirmed their potential in this area. For example, certain novel pyrimidine and pyrimidopyrimidine derivatives have demonstrated significant in vitro anti-inflammatory activity, assessed through methods like membrane stabilization or anti-hemolytic assays. nih.gov Studies on pyrrolo[2,3-d]pyrimidine derivatives also identified several compounds with significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. researchgate.net The anti-inflammatory effects of some thiophene (B33073) derivatives have been shown to be comparable to the standard drug indomethacin. njppp.com The presence of a carboxamide moiety and specific substitutions on the pyrimidine ring appear to be crucial for enhancing this activity. nih.gov

Other Reported Biological Activities and Identified Molecular Targets

The pyrimidine nucleus is a versatile pharmacophore, and its derivatives have been investigated for a wide array of biological activities beyond anticancer and anti-inflammatory effects. wjarr.comjuniperpublishers.com The structural diversity of pyrimidine derivatives allows them to interact with various biological targets. medwinpublishers.com

Comprehensive reviews of the pyrimidine class of compounds have highlighted their potential as:

Antimicrobial agents: Including antibacterial and antifungal activities. wjarr.comjuniperpublishers.com

Antiviral agents: Showing activity against various viruses. wjarr.comnih.gov

Antimalarial agents: Some pyrimidine derivatives act as selective inhibitors of dihydrofolate reductase (DHFR) in malarial plasmodia. wjarr.com

Antitubercular agents. nih.gov

Cardiovascular agents: Including antihypertensive properties. juniperpublishers.com

Central Nervous System (CNS) active agents. nih.gov

These broad-ranging activities underscore the importance of the pyrimidine ring as a privileged scaffold in medicinal chemistry, providing a foundation for the development of new therapeutic agents for a variety of diseases. wjarr.commedwinpublishers.com

Applications in Materials Science and Other Scientific Fields

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The pyrimidine (B1678525) core is known for its electron-deficient nature, which makes pyrimidine derivatives attractive for applications in organic electronics, particularly in OLEDs. nih.gov These compounds can function as electron-transporting or emissive materials. While specific research on the direct application of 4,6-Bis(4-chlorophenyl)pyrimidine in OLEDs is not extensively documented, the photophysical properties of similar 2,4,6-triarylpyrimidine derivatives have been investigated. These studies provide insight into the potential of this class of compounds. For instance, novel 2,4,6-triphenylpyridine (B1295210) derivatives incorporating 1,8-naphthalimide (B145957) units have been synthesized and shown to possess interesting photoluminescence properties. rsc.org

Furthermore, the fluorescent properties of nicotinonitrile derivatives, such as 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, have been studied. This compound exhibits strong blue fluorescence at 437 nm upon excitation at 332 nm and demonstrates high thermal stability, a crucial characteristic for materials used in electronic devices. researchgate.net The presence of the 4-chlorophenyl group in this molecule suggests that this compound could also exhibit valuable luminescent properties. The general strategy in designing fluorescent materials often involves creating push-pull systems, where an electron-donating group is linked to an electron-accepting group. The electron-deficient pyrimidine ring in this compound makes it an excellent acceptor moiety for such applications.

Corrosion Inhibition in Acidic Environments

While direct studies on this compound are not prevalent, research on analogous compounds provides strong evidence for its potential as a corrosion inhibitor. For example, a study on two pyrimidinone derivatives, MA-975 and MA-978C, demonstrated significant corrosion protection for copper in nitric acid. nih.gov The efficiency of these inhibitors was found to increase with concentration and temperature, suggesting a strong interaction with the metal surface. nih.gov The adsorption of these compounds was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the copper surface. nih.gov

Quantum chemical studies on pyrimidine derivatives have further elucidated the mechanism of corrosion inhibition. srce.hr Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE) are used to predict the inhibition efficiency. A higher EHOMO value indicates a greater tendency to donate electrons to the metal's d-orbitals, while a lower ELUMO value suggests a higher capacity to accept electrons from the metal, both of which contribute to stronger adsorption and better inhibition. srce.hr Given the structural similarities, it is highly probable that this compound would act as an effective corrosion inhibitor through similar mechanisms.

| Compound Name | Metal | Acid Medium | Inhibition Efficiency (%) | Reference |

| (E)-N-(3-((1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)diazenyl)-2,5-diethoxyphenyl)benzamide (MA-975) | Copper | 1.0 M HNO₃ | 89.59 | nih.gov |

| (E)-6-(4-((4-chlorophenyl)diazenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1,3 dimethylpyrimidine-2,4(1H,3H)-dione (MA-978C) | Copper | 1.0 M HNO₃ | - | nih.gov |

| (E)-phenyl (4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone (PPTT) | Mild Steel | 1 M HCl | 83.8 |

Coordination Chemistry and Metal-Organic Compounds

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them excellent coordination sites for transition metal ions. This property allows for the design and synthesis of a wide array of pyrimidine-based ligands for the construction of metal-organic complexes and coordination polymers. The synthesis of such ligands often involves standard organic reactions to introduce desired functionalities onto the pyrimidine core. For instance, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine has been synthesized and its crystal structure reported, highlighting the potential of such molecules to act as N-donor ligands. nih.gov

The synthesis of transition metal complexes with pyrimidine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The resulting complexes can exhibit a variety of coordination geometries and nuclearities depending on the metal ion, the ligand-to-metal ratio, and the reaction conditions.

Once synthesized, the characterization of pyrimidine-metal complexes is carried out using a range of spectroscopic and analytical techniques. These include:

Elemental Analysis: To determine the empirical formula of the complex. nih.gov

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyrimidine ring and any functional groups. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry and the nature of the metal-ligand bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the ligand in the coordinated state. nih.gov

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes, which can help in assigning the oxidation state and geometry of the metal center. nih.gov

Metal complexes incorporating pyrimidine-based ligands can exhibit a range of interesting properties, including luminescence. The emission properties of these complexes can be tuned by modifying the ligand structure or the metal ion. Luminescent metal-organic frameworks (MOFs) based on pyrimidine-4,6-dicarboxylate ligands and lead(II) have been synthesized and shown to have improved photoluminescence properties compared to the free ligand. mdpi.com The coordination of the ligand to the metal ion can enhance luminescence brightness and quantum yield. mdpi.com

Furthermore, co-doping of MOFs with different lanthanide ions can lead to tunable emission colors through ligand-to-metal and metal-to-metal energy transfer. rsc.org This highlights the potential for creating novel luminescent materials with tailored properties for applications in sensing, lighting, and displays. While specific studies on the thermochromic luminescence of complexes with this compound are yet to be reported, the broader field of luminescent metal complexes with pyrimidine-based ligands suggests that this would be a fruitful area for future research.

Q & A

Q. What are the common synthetic routes for preparing 4,6-Bis(4-chlorophenyl)pyrimidine and its derivatives?

Methodological Answer: The synthesis typically involves cross-coupling reactions or cyclocondensation strategies. For example:

- Suzuki-Miyaura cross-coupling : This method utilizes dihalopyrimidine intermediates (e.g., 4,6-dichloropyrimidine) and aryl boronic acids. Catalytic systems like Pd(PPh₃)₄ in a mixture of toluene/ethanol/water under reflux yield bis(aryl)pyrimidines with high efficiency .

- One-pot cyclocondensation : Reactions between 4-chlorophenyl-substituted precursors and urea/thiourea derivatives in acidic or basic media can form fused pyrimidine structures. For example, IR and elemental analysis are critical for confirming product purity (e.g., 72% yield for a related pyrimidine-dione derivative) .

Q. Table 1: Representative Synthetic Routes and Yields

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer: Safety measures must address toxicity and environmental hazards:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use N95/P2 respirators if aerosol formation is possible .

- Containment : Perform reactions in a fume hood or glovebox to avoid inhalation/contact. Avoid open transfers to minimize dust generation .

- Waste Disposal : Segregate organic waste containing halogenated pyrimidines and dispose via certified hazardous waste services. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How do structural modifications at the 4,6-positions of the pyrimidine core influence RAGE antagonistic activity?

Methodological Answer: The 4,6-bis(aryl) substitution pattern is critical for RAGE (Receptor for Advanced Glycation End Products) antagonism. Key findings include:

- 4-Chlorophenyl groups : Enhance binding affinity to the RAGE V-domain by forming hydrophobic interactions. In transgenic Alzheimer’s disease (AD) models, analog 59 (this compound) reduced soluble Aβ levels by 40–60% and improved cognitive function .

- Electron-withdrawing substituents : Chlorine atoms at the para position increase metabolic stability and reduce off-target effects compared to methoxy or methyl groups .

Q. Table 2: Structure-Activity Relationships of Pyrimidine Analogs

| Substituent (R₁, R₆) | Biological Effect (RAGE Inhibition) | Key Mechanism | Reference |

|---|---|---|---|

| 4-Cl-Ph | IC₅₀ = 0.8 µM (Aβ binding assay) | Blocks RAGE-Aβ interaction | |

| 4-OCH₃-Ph | IC₅₀ = 5.2 µM | Reduced hydrophobic interactions |

Q. What analytical techniques are critical for resolving contradictions in reported spectroscopic data for substituted pyrimidines?

Methodological Answer: Discrepancies in spectral data (e.g., NMR shifts, IR stretches) often arise from polymorphic forms or solvent effects. A multi-technique approach is recommended:

- X-ray crystallography : Resolves ambiguities in regiochemistry. For example, crystallographic data confirmed the dihedral angle between pyrimidine and aryl rings in 4,6-bis(4-methoxyphenyl)pyrimidine derivatives .

- High-resolution mass spectrometry (HRMS) : Distinguishes between isobaric species (e.g., Cl vs. CF₃ substituents) .

- Dynamic NMR : Detects rotational barriers in hindered aryl-pyrimidine systems .

Q. How can researchers address thermal instability during the purification of this compound?

Methodological Answer: Thermal degradation is mitigated by:

- Low-temperature chromatography : Use flash chromatography with silica gel and a hexane/ethyl acetate gradient at 4°C to prevent decomposition.

- Recrystallization solvents : Ethanol/water mixtures (7:3 v/v) yield stable crystals with minimal solvent inclusion .

- TGA-DSC analysis : Pre-screen thermal stability (e.g., decomposition onset >200°C) before scaling up .